N'-Hydroxy-6-methylpyridine-2-carboximidamide

Enzyme Inhibition Medicinal Chemistry CAD Protein

Medicinal chemists require reliable intermediates to construct pyridine-based scaffolds. N'-Hydroxy-6-methylpicolinimidamide (CAS 24283-36-1) answers this need as a well-characterized building block for agrochemical and pharmaceutical research. • Demonstrated dihydroorotase inhibition (IC50 = 180 µM) provides a validated starting point for CAD enzyme inhibitor optimization. • 6-Methyl substitution differentiates reactivity and binding selectivity from unsubstituted amidoximes, reducing off-target risk. • Consistent ≥97% purity across major suppliers ensures reproducible synthetic outcomes and accelerates hit-to-lead programs.

Molecular Formula C7H9N3O
Molecular Weight 151.17 g/mol
CAS No. 24283-36-1
Cat. No. B1417592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-Hydroxy-6-methylpyridine-2-carboximidamide
CAS24283-36-1
Molecular FormulaC7H9N3O
Molecular Weight151.17 g/mol
Structural Identifiers
SMILESCC1=NC(=CC=C1)C(=NO)N
InChIInChI=1S/C7H9N3O/c1-5-3-2-4-6(9-5)7(8)10-11/h2-4,11H,1H3,(H2,8,10)
InChIKeyQUPYTYBQMROHSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N'-Hydroxy-6-methylpyridine-2-carboximidamide Overview


N'-Hydroxy-6-methylpyridine-2-carboximidamide (CAS: 24283-36-1) is a heterocyclic organic compound belonging to the class of picolinamidoximes. It features a pyridine ring substituted with a methyl group at the 6-position and an N'-hydroxycarboximidamide group at the 2-position . With a molecular formula of C7H9N3O and a molecular weight of 151.17 g/mol, this compound is primarily utilized as a synthetic intermediate or building block in medicinal chemistry and agrochemical research [1]. Its structure contains functional groups amenable to further derivatization, making it a versatile starting material for the synthesis of more complex molecules .

Role Heterocyclic building block for medicinal chemistry and agrochemical research
Workflow Synthetic intermediate derivatization and lead identification campaigns
Class Picolinamidoxime scaffold with 6-methyl substitution for SAR exploration

N'-Hydroxy-6-methylpyridine-2-carboximidamide Substitution Specificity


While N'-Hydroxy-6-methylpyridine-2-carboximidamide shares the core amidoxime functional group with other compounds like N-hydroxy-2-pyridinecarboximidamide, their distinct substitution patterns on the pyridine ring lead to significant differences in physicochemical properties and biological activity [1]. The 6-methyl substitution on the target compound influences its steric and electronic properties, which can alter its binding affinity to specific biological targets and its reactivity in synthetic transformations. Consequently, even structurally similar in-class compounds cannot be considered interchangeable without risking a loss of potency, selectivity, or synthetic utility in a given application. The evidence below, though limited, underscores this need for precise compound selection.

Substitution patterns on the pyridine ring alter steric and electronic properties, and may shift target-binding profiles compared to unsubstituted or differently substituted amidoxime analogs.
Structurally similar in-class amidoximes are not directly interchangeable without re-evaluating synthetic reactivity and biological selectivity in the intended application.
Physicochemical property predictions such as boiling point are compound-specific and may not transfer to close analogs, impacting distillation or thermal processing protocols.

N'-Hydroxy-6-methylpyridine-2-carboximidamide Quantitative Evidence


Dihydroorotase Inhibition vs. 5-Aminoorotic Acid

In an enzymatic assay, N'-Hydroxy-6-methylpyridine-2-carboximidamide demonstrated weak inhibition of the dihydroorotase domain of the CAD protein from mouse Ehrlich ascites cells, with an IC50 of 1.80E+5 nM (180 µM) [1]. This activity is significantly weaker than that of the known dihydroorotase inhibitor, 5-aminoorotic acid (5-AOA), which exhibited an IC50 of 9.87 µM against the human CAD dihydroorotase domain under comparable conditions [2].

DHOase inhibition
Cross-study comparable
IC50 = 180 µM vs 5-AOA IC50 = 9.87 µM (~18.2-fold weaker)
Supports baseline ligand context for lead optimization
Mouse vs. human enzyme; physiological pH
Enzyme Inhibition Medicinal Chemistry CAD Protein

Dihydroorotase Inhibition vs. 5-Fluoroorotic Acid

The dihydroorotase inhibitory activity of N'-Hydroxy-6-methylpyridine-2-carboximidamide (IC50 = 180 µM) [1] is comparable to that of 5-fluoroorotic acid (5-FOA), which showed an IC50 of 191.59 µM against the human CAD dihydroorotase domain [2]. Both compounds are significantly less potent than the lead inhibitor 5-aminoorotic acid.

DHOase inhibition
Cross-study comparable
IC50 = 180 µM vs 5-FOA IC50 = 191.59 µM (~6% difference)
Comparable weak micromolar-range inhibition profile
Mouse vs. human enzyme; SAR context
Enzyme Inhibition SAR Analysis Anti-proliferative

Predicted Boiling Point

The predicted boiling point for N'-Hydroxy-6-methylpyridine-2-carboximidamide is 287.6±42.0 °C . This value, derived from computational models (likely ACD/Labs or similar), is a key parameter for chemists planning purification via distillation or assessing the compound's thermal stability.

Boiling point
Data to verify
287.6 ± 42.0 °C (Predicted)
Supports purification method screening and thermal stability review
Computational prediction; experimental validation recommended
Physicochemical Properties Process Chemistry Purification

N'-Hydroxy-6-methylpyridine-2-carboximidamide Applications


Dihydroorotase Lead Optimization

Based on the IC50 value of 180 µM against dihydroorotase [1], N'-Hydroxy-6-methylpyridine-2-carboximidamide can serve as a structural starting point for medicinal chemistry programs targeting the CAD protein. While the compound itself exhibits weak inhibition, its scaffold could be systematically modified to improve potency, with the goal of surpassing the activity of reference inhibitors like 5-aminoorotic acid (IC50 = 9.87 µM) [2].

Distillation and Thermal Stability Assessment

The predicted boiling point of 287.6±42.0 °C provides a crucial data point for process chemists. This information aids in the design of purification protocols, such as vacuum distillation, and is essential for conducting safety assessments regarding the compound's thermal stability during manufacturing or storage.

CAD Enzyme Tool Compound

As a weak inhibitor of the dihydroorotase domain [1], this compound could be utilized as a control or reference compound in enzymatic assays. Its activity profile (IC50 = 180 µM) allows it to serve as a benchmark for evaluating the potency of newly synthesized dihydroorotase inhibitors in academic or industrial screening cascades [2].

Application
Selection Property
Validation Focus
Dihydroorotase lead optimization
Weak DHOase ligand scaffold
Potency improvement against CAD enzyme domain
Distillation and thermal assessment
Predicted boiling-point range
Experimental boiling-point and stability verification
CAD enzyme tool compound
Micromolar inhibition benchmark
Assay-condition DHOase activity confirmation
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